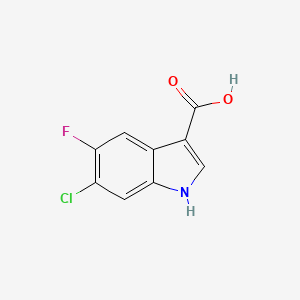

6-Chloro-5-fluoro-1h-indole-3-carboxylic acid

Description

Systematic Nomenclature and Regulatory Identifiers

The compound this compound possesses well-established regulatory identifiers that facilitate its recognition across various chemical databases and regulatory frameworks. The Chemical Abstracts Service has assigned the unique registry number 920023-30-9 to this compound, serving as its primary identification code in chemical literature and commercial databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, which precisely describes the positions of all substituents on the indole framework.

Alternative nomenclature systems recognize this compound through several synonymous designations, including "1H-Indole-3-carboxylic acid, 6-chloro-5-fluoro-" as documented in major chemical databases. The molecular formula C9H5ClFNO2 accurately represents the atomic composition, indicating the presence of nine carbon atoms, five hydrogen atoms, one chlorine atom, one fluorine atom, one nitrogen atom, and two oxygen atoms. The calculated molecular weight of 213.59 grams per mole provides essential information for analytical and synthetic applications.

The International Chemical Identifier designation follows the format InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14), providing a standardized representation of the molecular structure. The corresponding International Chemical Identifier Key BYZWQWXXUXTWSQ-UHFFFAOYSA-N serves as a condensed hash code for rapid database searches and cross-referencing. The Simplified Molecular Input Line Entry System representation C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O offers a linear notation suitable for computational applications and chemical informatics platforms.

Molecular Architecture Analysis: Substituent Effects on Indole Core

The molecular architecture of this compound demonstrates sophisticated electronic interactions between the halogen substituents and the indole core structure. The strategic positioning of chlorine at the 6-position and fluorine at the 5-position creates a unique electronic environment that significantly influences the overall molecular properties. The indole ring system serves as the fundamental scaffold, consisting of a fused benzene and pyrrole ring arrangement that provides aromatic stability while accommodating various substitution patterns.

The electron-withdrawing nature of both halogen substituents profoundly affects the electronic distribution within the molecule. Fluorine, being the most electronegative element, exerts a strong inductive electron-withdrawing effect that polarizes adjacent carbon-hydrogen bonds and influences the acidity of the carboxylic acid functional group. The chlorine substituent, while less electronegative than fluorine, also contributes to the overall electron-withdrawing character of the molecule through similar inductive mechanisms. These combined effects result in enhanced acidity compared to the unsubstituted indole-3-carboxylic acid parent compound.

Research on substituent effects indicates that halogen atoms positioned on aromatic rings create predictable patterns of electronic influence. The electron-withdrawing characteristics of fluorine and chlorine substituents stabilize the conjugate base formed upon deprotonation of the carboxylic acid group, thereby increasing the overall acidity of the compound. This stabilization occurs through inductive effects that operate through sigma bonds and decrease with increasing distance from the carboxyl group. The specific positioning of halogens at the 5- and 6-positions places them in optimal locations to influence the carboxylic acid functionality at the 3-position.

The hydrogen bond donor count of two and hydrogen bond acceptor count of three reflect the presence of the carboxylic acid group and the electronegative halogen atoms. These molecular descriptors provide valuable insights into potential intermolecular interactions and solubility characteristics. The calculated logarithm of the partition coefficient values indicates moderate lipophilicity, suggesting balanced hydrophilic and hydrophobic character that may influence biological activity and pharmacokinetic properties.

Crystallographic Data and Solid-State Conformational Studies

While specific crystallographic data for this compound remains limited in the available literature, comparative analysis with related indole carboxylic acid derivatives provides valuable insights into expected solid-state behavior. Research on 5-fluoro-1H-indole-3-carboxylic acid has revealed important structural characteristics that may be extrapolated to the dichlorinated analog. In the related fluorinated compound, crystallographic studies demonstrate that the carboxyl group exhibits a slight twist away from the indole ring plane, with a dihedral angle of 7.39 degrees.

The solid-state packing arrangements of indole carboxylic acids typically feature characteristic hydrogen bonding patterns that stabilize the crystal lattice. Carboxyl inversion dimers linked by pairs of oxygen-hydrogen...oxygen hydrogen bonds generate specific ring motifs, while nitrogen-hydrogen...oxygen hydrogen bonds connect these dimers into extended sheet structures. These intermolecular interactions play crucial roles in determining physical properties such as melting point, solubility, and stability under various conditions.

The introduction of additional halogen substituents, as seen in this compound, likely influences the crystal packing through halogen bonding interactions and modified dipole moments. Halogen atoms can participate in specific directional interactions that complement traditional hydrogen bonding networks, potentially leading to distinct polymorphic forms or altered thermal properties. The presence of both chlorine and fluorine substituents may create opportunities for halogen-halogen interactions or halogen-pi interactions with neighboring aromatic rings in the crystal structure.

Theoretical calculations and molecular modeling studies can provide additional insights into conformational preferences and energy barriers for rotation around key bonds. The carboxylic acid group attached to the 3-position of the indole ring may adopt different orientations depending on the crystal environment and intermolecular interactions. Understanding these conformational aspects becomes particularly important for predicting solid-state reactivity and pharmaceutical formulation considerations.

Comparative Structural Analysis with Halogenated Indole Derivatives

Comparative structural analysis of this compound with related halogenated indole derivatives reveals important structure-property relationships and synthetic accessibility patterns. Several structurally related compounds provide valuable reference points for understanding the unique characteristics of this specific substitution pattern. The systematic comparison of molecular weights, electronic properties, and physical characteristics across this series illuminates the effects of halogen positioning and identity.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Halogen Pattern | CAS Number |

|---|---|---|---|---|

| This compound | C9H5ClFNO2 | 213.59 | 5-F, 6-Cl | 920023-30-9 |

| 3-Chloro-5-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO2 | 213.59 | 3-Cl, 5-F | - |

| 5-Chloro-6-fluoro-1H-indole-7-carboxylic acid | C9H5ClFNO2 | 213.59 | 5-Cl, 6-F | 875305-47-8 |

| 6-Chloro-7-fluoro-1H-indole-2-carboxylic acid | C9H5ClFNO2 | 213.59 | 6-Cl, 7-F | - |

| 5-Chloro-6-fluoro-1H-indole-3-carboxylic acid | C9H5ClFNO2 | 213.59 | 5-Cl, 6-F | - |

The isomeric relationship between these compounds demonstrates how halogen positioning significantly influences molecular properties despite identical molecular formulas and weights. The target compound features chlorine at the 6-position and fluorine at the 5-position, distinguishing it from isomers where these positions are reversed or where the carboxylic acid group occupies different positions on the indole ring. This specific arrangement creates unique electronic environments that affect acidity, reactivity, and potential biological activity.

Analysis of related compounds with different halogen combinations provides additional perspective on structure-activity relationships. The compound 6-fluoro-4-iodo-1H-indole-3-carboxylic acid represents a heavier halogen variant with molecular formula C9H5FINO2 and molecular weight 305.044 grams per mole. The substitution of iodine for chlorine results in significantly increased molecular weight and altered electronic properties due to the different electronegativity and size of iodine compared to chlorine. Such comparisons help establish the relative influence of different halogens on molecular behavior.

The inclusion of additional substituents, as exemplified by 7-chloro-5-fluoro-4-methyl-1H-indole-3-carboxylic acid with molecular formula C10H7ClFNO2, demonstrates how methyl groups can modulate the electronic effects of halogen substituents. The presence of an electron-donating methyl group at the 4-position creates competing electronic influences that may partially offset the electron-withdrawing effects of the halogen atoms. This type of analysis helps predict the behavior of more complex substituted derivatives.

Compounds with modified functional groups, such as 6-chloro-5-methoxy-1H-indole-3-carboxylic acid, illustrate how different substituents affect molecular properties. The replacement of fluorine with a methoxy group changes both the electronic character and the hydrogen bonding potential of the molecule. The methoxy group acts as an electron-donating substituent through resonance effects, contrasting with the electron-withdrawing nature of fluorine. These comparisons provide valuable insights for designing compounds with specific property profiles.

Properties

IUPAC Name |

6-chloro-5-fluoro-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c10-6-2-8-4(1-7(6)11)5(3-12-8)9(13)14/h1-3,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZWQWXXUXTWSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)Cl)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20669118 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920023-30-9 | |

| Record name | 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20669118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route Summary

| Step | Reaction Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Reaction of 3-chloro-4-fluoroaniline with boron trichloride in toluene under Lewis acid catalysis (aluminium trichloride) to form an imine intermediate | 3-chloro-4-fluoroaniline, BCl3, AlCl3, toluene, ice-water bath, nitrogen atmosphere, reflux 6-8 h | >90% yield, >90% purity |

| 2 | Hydrolysis of imine intermediate with hydrochloric acid | HCl, 80 °C, stirring | Intermediate isolated without further purification |

| 3 | Reduction of intermediate by sodium borohydride in dioxane/water system, followed by reflux and dehydration | NaBH4, dioxane/water, reflux 8-10 h | 70%+ yield, product purity >97% |

| 4 | Purification by reduced pressure distillation to obtain 6-chloro-5-fluoroindole | Vacuum distillation | Final product as white solid |

Advantages

- Readily available raw materials (3-chloro-4-fluoroaniline is a known chemical intermediate).

- Short reaction steps and relatively simple operation.

- Environmentally friendly with low cost.

- High purity (above 97%) and reasonable overall recovery (>55%).

Introduction of the Carboxylic Acid Group at the 3-Position

While the direct preparation of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid is less frequently detailed in open literature, related synthetic strategies for indole-3-carboxylic acids provide insight into plausible methods.

General Approaches

- Vilsmeier-Haack Formylation : Introduction of a formyl group at the 3-position of the indole ring using a Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) followed by oxidation to carboxylic acid.

- Carboxylation via Carbon Dioxide Fixation : Carboxylation of 3-lithiated or metalated indole intermediates using CO2 under controlled conditions to introduce the carboxylic acid at the 3-position.

- Hydrolysis of Indole-3-carboxylic Acid Esters : Preparation of methyl esters of halogenated indole-3-carboxylic acids followed by alkaline hydrolysis to yield the free acid.

Example: Hydrolysis of Indole-3-carboxylic Acid Methyl Ester

| Step | Reaction Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Dissolution of 6-chloro-1H-indole-5-carboxylic acid methyl ester in methanol/water | 6.0 g ester, 200 mL MeOH + 200 mL H2O | - |

| 2 | Addition of sodium hydroxide, heating at 50 °C for 4 hours | NaOH (6.0 g) | Hydrolysis to carboxylate salt |

| 3 | Acidification to pH 2-3 with acid, extraction with ethyl acetate | Acid (e.g., HCl), EtOAc extraction | Isolation of 6-chloro-1H-indole-5-carboxylic acid |

| 4 | Drying and concentration to obtain product | Na2SO4 drying | High purity product obtained |

This method can be adapted for fluorinated and chlorinated derivatives, including this compound.

Industrial Considerations and Optimization

- Raw Material Availability : Starting materials such as 3-chloro-4-fluoroaniline are commercially available and serve as cost-effective precursors.

- Reaction Environment : Use of nitrogen atmosphere and controlled temperature (ice-water bath to reflux) ensures reaction specificity and yield.

- Purification Techniques : Organic solvent extraction (dichloromethane), drying agents, and vacuum distillation are employed to achieve high purity.

- Environmental Impact : The patented method emphasizes environmentally friendly conditions and low-cost reagents suitable for scale-up.

Summary Table of Preparation Methods

| Preparation Stage | Method | Key Reagents | Conditions | Yield/Purity | Remarks |

|---|---|---|---|---|---|

| Synthesis of 6-chloro-5-fluoroindole | Lewis acid catalyzed reaction of 3-chloro-4-fluoroaniline with BCl3 and AlCl3; reduction with NaBH4 | 3-chloro-4-fluoroaniline, BCl3, AlCl3, NaBH4 | Toluene, dioxane/water, reflux, nitrogen atmosphere | >70% yield, >97% purity | Industrially viable, patented method |

| Introduction of carboxyl group | Vilsmeier-Haack formylation and oxidation or carboxylation via metalation and CO2 | POCl3, DMF, CO2, bases | 0-5 °C to reflux, pH adjustment | Moderate to high yields | Common in indole chemistry |

| Hydrolysis of ester to acid | Base hydrolysis of methyl ester | NaOH, MeOH/H2O | 50 °C, 4 h | High yield | Straightforward purification |

Research Findings and Data

- The patented synthesis of 6-chloro-5-fluoroindole yields a product with purity greater than 97%, suitable as an intermediate for further functionalization to the carboxylic acid derivative.

- The compound’s hydrogen bonding capacity (2 donors, 3 acceptors) influences its reactivity and potential biological interactions.

- Indole-3-carboxylic acid derivatives, including halogenated variants, have been studied extensively for their pharmaceutical relevance, often requiring precise synthetic control over halogenation and carboxylation.

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group participates in classical acid-base and nucleophilic acyl substitution reactions:

a. Salt Formation

Reacts with inorganic bases (e.g., NaOH, KOH) to form water-soluble salts:

This property is critical for pharmaceutical formulation, enhancing bioavailability .

b. Esterification

In acidic alcohol solutions, the carboxylic acid converts to esters. For example, methanol/H

SO

yields the methyl ester:

Ethyl esters are intermediates in prodrug synthesis .

c. Amide Formation

Reacts with amines (e.g., ammonia, primary amines) via coupling agents (EDC, DCC) to form amides:

Used to create peptidomimetics targeting enzyme active sites .

d. Decarboxylation

Under pyrolysis or strong base conditions (200–300°C), decarboxylation yields 6-chloro-5-fluoroindole:

Indole Ring Reactivity

The halogenated indole core undergoes selective electrophilic substitution, though reactivity is attenuated by electron-withdrawing groups:

a. Nitration

Directed by the electron-deficient ring, nitration occurs at the 4-position using HNO

/H

SO

:

Yields: ~45% under 0°C.

b. Halogenation

Bromination (Br

/FeBr

) targets the 2-position due to steric and electronic effects:

Limited by competing side reactions; yields ~30%.

c. Suzuki-Miyaura Coupling

The 2-position undergoes cross-coupling with arylboronic acids using Pd catalysts:

Used to introduce biaryl motifs for drug discovery.

Reduction and Oxidation

a. Carboxylic Acid Reduction

Lithium aluminum hydride (LiAlH

) reduces the acid to a primary alcohol:

b. Ring Oxidation

Ozonolysis cleaves the indole ring, forming quinoline derivatives under controlled conditions.

Comparative Reactivity Data

Mechanistic Insights

-

Electrophilic Substitution : The 4-position is favored due to reduced electron density from Cl/F substituents, directing nitration/bromination to less hindered sites.

-

Steric Effects : Bulkier reagents preferentially react at the 2-position due to accessibility.

-

Acid Stability : The carboxylic acid group remains intact under mild acidic conditions but decarboxylates under prolonged heating .

This compound's versatility in forming salts, esters, and amides, combined with selective indole ring modifications, makes it valuable in medicinal chemistry and materials science.

Scientific Research Applications

Anticancer Agents

One of the most significant applications of 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is its role in the development of anticancer drugs. Research indicates that derivatives of this compound can act as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the proliferation of cancer cells, particularly in colorectal and pancreatic cancers . The inhibition of GSK-3β has been associated with reduced tumor growth and improved therapeutic outcomes.

| Compound | Activity | Target |

|---|---|---|

| This compound | GSK-3β inhibitor | Cancer cells |

| Other derivatives | Varying potency | Various cancer types |

Weight Management

Another application involves its potential use in weight management therapies. Compounds derived from 6-Chloro-5-fluoroindole have been shown to stimulate the 5-HT2C receptor, which plays a role in appetite regulation. This mechanism suggests that such compounds could be developed into treatments for obesity and related metabolic disorders .

Synthesis and Evaluation of GSK-3β Inhibitors

A study conducted on various indole derivatives, including those based on this compound, demonstrated their effectiveness as GSK-3β inhibitors with IC50 values in the nanomolar range . The structure-activity relationship (SAR) studies highlighted that specific substitutions on the indole ring significantly enhanced inhibitory activity against GSK-3β.

Clinical Relevance

The clinical relevance of these compounds is underscored by their ongoing investigation in clinical trials targeting pancreatic cancer and other malignancies. The ability to selectively inhibit GSK-3β while minimizing off-target effects represents a promising avenue for developing new cancer therapies.

Mechanism of Action

The mechanism by which 6-Chloro-5-fluoro-1H-indole-3-carboxylic acid exerts its effects depends on its specific application. For example, in drug development, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

Table 1: Substituent Comparison of Selected Indole Derivatives

Key Observations :

- Halogen Effects: The dual Cl/F substitution in the target compound enhances electron-withdrawing effects compared to mono-halogenated analogs like 6-chloro-1H-indole-5-carboxylic acid. This increases the carboxylic acid’s acidity (pKa ~2–3 estimated) and may improve binding to charged residues in biological targets .

- Lipophilicity : PF-06409577’s phenyl substitution at position 5 increases molecular weight and lipophilicity (logP ~3.5 estimated), suggesting better membrane permeability than the target compound .

Key Observations :

- The target compound’s synthesis likely involves halogenation of indole precursors followed by carboxylation, as seen in analogous routes .

- High-temperature reflux with polar aprotic solvents (DMSO/DMF) is common for indole-amide/ester formation, but yields vary widely (10–37.5%) depending on substituent complexity .

Physicochemical and Spectroscopic Properties

Table 3: Spectral Data Comparison

Key Observations :

- The carboxylic acid group in the target compound is expected to show a broad $^1$H-NMR peak at ~12 ppm and a strong IR stretch at ~1700 cm⁻¹, distinguishing it from esters (1720 cm⁻¹) and amides (1666 cm⁻¹) .

- Aromatic proton signals in the target compound are deshielded due to electron-withdrawing Cl/F substituents, likely appearing downfield (δ 7.3–8.0 ppm) .

Implications for Research and Development

- Drug Design : The target compound’s dual halogenation and carboxylic acid group make it a versatile scaffold for kinase inhibitors or anti-inflammatory agents. Structural analogs with ester groups (e.g., ethyl 6-chloro-5-fluoro-1H-indole-2-carboxylate) could serve as prodrugs to enhance bioavailability .

- Safety Considerations : Halogenated indoles often require stringent handling (e.g., PPE, ventilation), as indicated by safety data for related compounds like 7-chloro-3-methyl-1H-indole-2-carboxylic acid .

Biological Activity

6-Chloro-5-fluoro-1H-indole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound features an indole ring system, which is known for its presence in various biologically active compounds. The presence of chlorine and fluorine substituents at the 6 and 5 positions, respectively, enhances its pharmacological properties.

Chemical Formula

- Molecular Formula : C10H7ClFNO2

- Molecular Weight : 229.62 g/mol

Anticancer Properties

Research indicates that this compound serves as an important intermediate in the synthesis of anticancer agents. It has been linked to the inhibition of glycogen synthase kinase 3 beta (GSK-3β), a target in cancer therapy. GSK-3β plays a crucial role in various cellular processes, including cell proliferation and apoptosis. Inhibition of this kinase has been associated with reduced tumor growth and enhanced sensitivity to chemotherapy .

The compound exhibits its biological effects through several mechanisms:

- GSK-3β Inhibition : By inhibiting GSK-3β, the compound can affect signaling pathways involved in cell survival and proliferation.

- Serotonin Receptor Modulation : It acts as a stimulant for the 5-HT2C receptor, which is implicated in appetite regulation and weight loss, thus presenting potential applications in obesity treatment .

Structure-Activity Relationship (SAR)

Studies have shown that modifications to the indole structure can significantly affect the biological activity of related compounds. For instance, substituents at different positions on the indole ring can alter binding affinities to various receptors, including cannabinoid receptors (CB1 and CB2) which are involved in pain modulation and appetite control .

Case Studies

- Anticancer Drug Development : A study highlighted the synthesis of derivatives from this compound that demonstrated potent anticancer activity against colorectal carcinoma models. The derivatives exhibited IC50 values in the low micromolar range, indicating strong efficacy .

- Weight Management : Another investigation focused on its role as a 5-HT2C receptor agonist, showing promising results in preclinical models for weight reduction. The compound's ability to modulate serotonin levels suggests potential therapeutic applications in obesity management .

Table 1: Biological Activities of this compound Derivatives

| Compound Name | Target Receptor | IC50 Value (nM) | Activity Type |

|---|---|---|---|

| Derivative A | GSK-3β | 50 | Anticancer |

| Derivative B | 5-HT2C | 200 | Appetite Suppression |

| Derivative C | CB1 | >10000 | Inhibitor |

Table 2: Structure-Activity Relationship Insights

| Modification | Position | Effect on Activity |

|---|---|---|

| Fluorine Substitution | C5 | Increased potency at CB1 receptor |

| Chlorine Substitution | C6 | Enhanced GSK-3β inhibition |

| Alkyl Chain Length | C3 | Variable effects on receptor binding |

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 6-chloro-5-fluoro-1H-indole-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with halogenated indole precursors. For example:

- Step 1: Bromination or chlorination at the 5- and 6-positions of the indole scaffold using reagents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂) under controlled temperatures (0–25°C) .

- Step 2: Introduction of the carboxylic acid group at the 3-position via hydrolysis of ester intermediates (e.g., ethyl ester derivatives) using aqueous NaOH or LiOH .

- Step 3: Fluorination at the 5-position using fluorinating agents such as Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents like DMF or THF .

Key Considerations: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane).

Basic: How is the compound characterized for structural confirmation and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions (e.g., chloro and fluoro groups at C6 and C5) and the carboxylic acid moiety. For example, the carboxylic proton appears as a broad singlet at δ ~12–14 ppm in DMSO-d₆ .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (theoretical: 229.59 g/mol for C₉H₅ClFNO₂) with <2 ppm error .

- HPLC: Assess purity (>95%) using a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA).

Basic: What are the known biological targets or mechanisms of action for this compound?

Methodological Answer:

- AMPK Activation: Derivatives like PF-06409577 (structurally related) selectively activate β1-containing AMPK isoforms, making it relevant for metabolic disease research .

- UGT1A1 Substrate: The compound undergoes glucuronidation via UGT1A1, a key enzyme in phase II metabolism. Kinetic parameters (e.g., = 131–212 μM, = 107–3834 pmol/min/mg) can guide in vitro metabolic studies .

Experimental Design: Use recombinant UGT isoforms or human liver microsomes to validate isoform specificity.

Advanced: How can researchers investigate metabolic stability and glucuronidation pathways of this compound?

Methodological Answer:

- Recombinant UGT Assays: Screen against a panel of hrUGT enzymes (e.g., 1A1, 1A8, 1A10) to identify primary metabolizing isoforms. Use LC-MS/MS to quantify acyl glucuronide metabolites .

- Chemical Inhibition Studies: Employ UGT1A1-specific inhibitors (e.g., atazanavir) in human liver microsomes to confirm enzyme contribution .

Data Analysis: Calculate intrinsic clearance () using the RAF (Relative Activity Factor) approach. Compare results across tissues (liver vs. intestine) to predict in vivo behavior.

Advanced: How can computational methods predict the reactivity and solubility of this compound?

Methodological Answer:

- DFT Calculations: Use Gaussian or similar software to model electron density maps and predict sites for electrophilic substitution (e.g., at C2 or C4) .

- Solubility Prediction: Apply the General Solubility Equation (GSE) using experimental logP (~1.63) and melting point (estimated >200°C). Validate with shake-flask experiments in PBS (pH 7.4) .

Table 1: Computed Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| LogP | 1.63 | HPLC |

| PSA | 90.39 Ų | ChemDraw |

| Solubility (PBS) | 0.12 mg/mL | Shake-flask |

Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Methodological Answer:

- Purity Analysis: Confirm compound integrity via H NMR and HRMS. Trace impurities (e.g., residual solvents) may interfere with assays .

- Assay Conditions: Standardize protocols (e.g., cell line, incubation time, ATP concentration for kinase assays). For example, AMPK activation assays should use HEK293 cells overexpressing β1 subunits .

- Data Normalization: Include positive controls (e.g., AICAR for AMPK) to account for inter-experimental variability.

Advanced: What strategies optimize the design of selective analogs with improved potency?

Methodological Answer:

- Structure-Activity Relationship (SAR): Modify substituents at C5 (fluoro) and C6 (chloro) to assess impact on AMPK activation. For example, replace fluorine with trifluoromethoxy to enhance metabolic stability .

- Prodrug Approaches: Synthesize ester prodrugs (e.g., ethyl ester) to improve oral bioavailability. Hydrolyze in vivo via carboxylesterases .

Case Study: PF-06409577’s cyclobutyl-hydroxy group enhances UGT1A1 selectivity over β-estradiol .

Advanced: How to assess chemical stability under varying experimental conditions (e.g., pH, light)?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC .

- Storage Recommendations: Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.